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molecular formula C7H16ClNO2S B8583486 3-chloro-N,N-diethylpropane-1-sulfonamide

3-chloro-N,N-diethylpropane-1-sulfonamide

Cat. No. B8583486
M. Wt: 213.73 g/mol
InChI Key: HQULYWCCNPCSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859572B2

Procedure details

The procedure used for the preparation of Intermediate D was used to prepare the title compound from 3-chloropropanesulfonyl chloride and diethylamine. High vacuum drying gave the title compound (570 mg, 95%) which was used without characterization in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][S:5](Cl)(=[O:7])=[O:6].[CH2:9]([NH:11][CH2:12][CH3:13])[CH3:10]>>[Cl:1][CH2:2][CH2:3][CH2:4][S:5]([N:11]([CH2:12][CH3:13])[CH2:9][CH3:10])(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Intermediate D
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCS(=O)(=O)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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